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Compound of Interest

Compound Name: Estreptoquinasa

Cat. No.: B3030402 Get Quote

Este centro de soporte técnico está diseñado para investigadores, científicos y profesionales

del desarrollo de fármacos que utilizan ensayos de actividad de la estreptoquinasa. A

continuación, encontrará guías de solución de problemas y preguntas frecuentes en un

formato de pregunta y respuesta para abordar problemas específicos que pueda encontrar

durante sus experimentos.

Guía de Solución de Problemas
A continuación se presentan problemas comunes que se pueden encontrar durante los

ensayos de actividad de la estreptoquinasa, junto con sus posibles causas y soluciones.

Problema 1: Actividad de la estreptoquinasa nula o baja

Pregunta: ¿Por qué no observo actividad o una actividad muy baja de la estreptoquinasa
en mi ensayo?

Respuesta: La actividad nula o baja de la estreptoquinasa puede deberse a varias

razones. En primer lugar, verifique la integridad y la concentración de sus reactivos,

especialmente la propia estreptoquinasa y el plasminógeno. La degradación o una

concentración incorrecta de cualquiera de los dos afectará directamente al ensayo.

Asegúrese de que el pH del tampón de reacción sea óptimo, generalmente alrededor de

7.5[1]. Las desviaciones de este pH pueden reducir significativamente la actividad

enzimática. La temperatura de incubación también es crítica; la mayoría de los ensayos se
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realizan a 37°C. Por último, considere la posibilidad de que haya inhibidores en su muestra

o reactivos.

Problema 2: Señal de fondo alta en el ensayo cromogénico

Pregunta: Mi ensayo cromogénico muestra una alta absorbancia en los pocillos de control

sin estreptoquinasa. ¿Qué podría estar causando esto?

Respuesta: Una señal de fondo alta puede ser el resultado de la auto-degradación del

sustrato cromogénico o de la presencia de otras proteasas en su sistema de ensayo.

Asegúrese de que el sustrato cromogénico se haya almacenado correctamente y no esté

caducado. También es importante utilizar plasminógeno de alta pureza, ya que las

preparaciones de menor calidad pueden contener plasmina contaminante, lo que conduce a

la escisión del sustrato y a un aumento del fondo.

Problema 3: Poca reproducibilidad entre réplicas

Pregunta: Estoy obteniendo resultados muy variables entre mis réplicas de ensayo. ¿Cómo

puedo mejorar la reproducibilidad?

Respuesta: La poca reproducibilidad suele deberse a errores de pipeteo o a una mezcla

inadecuada de los reactivos. Asegúrese de que sus pipetas estén calibradas y de que está

utilizando la técnica de pipeteo adecuada. Mezcle bien todas las soluciones de reactivos

antes de dispensarlas en los pocillos de la placa. Además, asegúrese de que la temperatura

sea uniforme en toda la placa de ensayo durante la incubación.

Problema 4: Discrepancias entre los resultados del ensayo de lisis de coágulos de fibrina y el

ensayo cromogénico

Pregunta: Los resultados de mi ensayo de lisis de coágulos de fibrina no se corresponden

con los de mi ensayo cromogénico. ¿Por qué podría ser esto?

Respuesta: Se han observado discrepancias entre estos dos métodos de ensayo,

especialmente cuando se trabaja con estreptoquinasa recombinante. La secuencia de

aminoácidos N-terminal de la estreptoquinasa puede afectar significativamente a su

actividad, y algunas variantes recombinantes pueden mostrar una actividad reducida en un

sistema de ensayo en comparación con el otro. El ensayo de lisis de coágulos de fibrina
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mide la capacidad de la estreptoquinasa para lisar un coágulo de fibrina, que es un

proceso más complejo que implica la interacción con el plasminógeno unido a la fibrina. El

ensayo cromogénico, por otro lado, mide la activación del plasminógeno en fase fluida. Las

diferencias en la conformación de la proteína o en la afinidad de unión a la fibrina pueden

dar lugar a resultados diferentes.

Preguntas Frecuentes (FAQs)
P: ¿Cuál es el mecanismo de acción de la estreptoquinasa?

R: La estreptoquinasa es una proteína secretada por los estreptococos β-hemolíticos que

funciona como un activador indirecto del plasminógeno. Se une al plasminógeno para formar

un complejo activador 1:1. Este complejo sufre un cambio conformacional, exponiendo el sitio

activo del plasminógeno. El complejo activador de estreptoquinasa-plasminógeno convierte

entonces otras moléculas de plasminógeno en plasmina, la enzima activa que degrada la

fibrina en los coágulos sanguíneos.

P: ¿Qué sustrato cromogénico debo utilizar para mi ensayo?

R: Un sustrato cromogénico comúnmente utilizado para medir la actividad de la plasmina es el

S-2251 (H-D-Val-Leu-Lis-p-nitroanilida). La plasmina escinde este sustrato, liberando p-

nitroanilina, que puede cuantificarse midiendo la absorbancia a 405 nm.

P: ¿Cómo preparo una curva estándar para mi ensayo?

R: Se debe utilizar un estándar internacional de estreptoquinasa (disponible en

organizaciones como el NIBSC) para preparar una curva estándar. Realice diluciones en serie

del estándar en el tampón de ensayo apropiado para cubrir el rango de actividad esperado de

sus muestras.

P: ¿Cuáles son los parámetros críticos a controlar en un ensayo de lisis de coágulos de

fibrina?

R: Los parámetros críticos incluyen la concentración de fibrinógeno, plasminógeno y trombina

utilizados para formar el coágulo. La concentración de estreptoquinasa añadida y el tiempo

de incubación también son cruciales. La lisis del coágulo puede monitorizarse midiendo la

disminución de la turbidez a lo largo del tiempo.
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Protocolos Experimentales
A continuación se presentan metodologías detalladas para los ensayos clave de actividad de

la estreptoquinasa.

Ensayo de Sustrato Cromogénico
Este método mide la capacidad de la estreptoquinasa para activar el plasminógeno a

plasmina, que luego escinde un sustrato cromogénico.

Materiales:

Estreptoquinasa (estándar y muestras)

Plasminógeno humano

Sustrato cromogénico para plasmina (p. ej., S-2251)

Tampón Tris-HCl (pH 7.4)

Placa de microtitulación de 96 pocillos

Lector de microplacas

Procedimiento:

Preparar diluciones en serie del estándar de estreptoquinasa y de las muestras problema

en tampón Tris-HCl.

Añadir 50 µL de cada dilución a los pocillos de la microplaca.

Preparar una solución de reacción que contenga plasminógeno y el sustrato cromogénico

en tampón Tris-HCl.

Añadir 50 µL de la solución de reacción a cada pocillo.

Incubar la placa a 37°C durante un tiempo predeterminado (p. ej., 10-30 minutos).

Detener la reacción añadiendo 25 µL de ácido acético al 50%.
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Medir la absorbancia a 405 nm utilizando un lector de microplacas.

Construir una curva estándar de absorbancia frente a la concentración de estreptoquinasa
y determinar la actividad de las muestras.

Tabla de Datos Cuantitativos para el Ensayo Cromogénico

Parámetro Valor Típico

Concentración de Plasminógeno 1 mg/mL

Concentración de S-2251 3 mM

pH del Tampón 7.4

Temperatura de Incubación 37°C

Tiempo de Incubación 10 - 30 minutos

Longitud de Onda de Lectura 405 nm

Ensayo de Lisis de Coágulos de Fibrina
Este ensayo mide la capacidad de la estreptoquinasa para lisar un coágulo de fibrina in vitro.

Materiales:

Estreptoquinasa (estándar y muestras)

Fibrinógeno

Plasminógeno humano

Trombina

Tampón Tris-HCl (pH 7.4) con CaCl2

Placa de microtitulación de 96 pocillos

Lector de microplacas con capacidad de lectura cinética
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Procedimiento:

Preparar diluciones en serie del estándar de estreptoquinasa y de las muestras problema

en tampón Tris-HCl.

En una placa de microtitulación, añadir 50 µL de la solución de fibrinógeno y 25 µL de la

solución de plasminógeno a cada pocillo.

Añadir 25 µL de las diluciones de estreptoquinasa o del tampón (control) a los pocillos

correspondientes.

Iniciar la formación del coágulo añadiendo 25 µL de solución de trombina a cada pocillo.

Colocar inmediatamente la placa en un lector de microplacas precalentado a 37°C.

Monitorizar la absorbancia (turbidez) a 405 nm a intervalos regulares durante 1-2 horas.

El tiempo de lisis del coágulo se determina como el tiempo necesario para que la

absorbancia disminuya a la mitad de su valor máximo.

Construir una curva estándar del tiempo de lisis del coágulo frente a la concentración de

estreptoquinasa y determinar la actividad de las muestras.

Tabla de Datos Cuantitativos para el Ensayo de Lisis de Coágulos de Fibrina

Parámetro Valor Típico

Concentración de Fibrinógeno 2-4 mg/mL

Concentración de Plasminógeno 20 µg/mL

Concentración de Trombina 0.5-1 U/mL

pH del Tampón 7.4

Temperatura de Incubación 37°C

Longitud de Onda de Monitoreo 405 nm

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b3030402?utm_src=pdf-body
https://www.benchchem.com/product/b3030402?utm_src=pdf-body
https://www.benchchem.com/product/b3030402?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizaciones
A continuación se presentan diagramas que ilustran la vía de señalización de la

estreptoquinasa y los flujos de trabajo experimentales.

Activación del Plasminógeno

Fibrinólisis

Estreptoquinasa (SK) Complejo Activador
SK-Plg

Se une a

Plasminógeno (Plg) Se une a

Plasmina

Sustrato

Convierte

Productos de
Degradación de la Fibrina

Degrada

Coágulo de Fibrina
se convierte en

Click to download full resolution via product page

Leyenda: Vía de activación del plasminógeno por la estreptoquinasa.
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Inicio

Preparar Reactivos
(SK, Plg, Sustrato)

Añadir SK a la Placa

Añadir Mezcla de Reacción
(Plg + Sustrato)

Incubar a 37°C

Detener la Reacción

Leer Absorbancia a 405 nm

Analizar Datos

Fin

Click to download full resolution via product page

Leyenda: Flujo de trabajo del ensayo de sustrato cromogénico.
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Inicio

Preparar Reactivos
(Fibrinógeno, Plg, Trombina, SK)

Añadir Fibrinógeno, Plg y SK a la Placa

Iniciar Coagulación
(Añadir Trombina)

Monitorizar Absorbancia (405 nm)
a 37°C

Analizar Datos
(Tiempo de Lisis del Coágulo)

Fin

Click to download full resolution via product page

Leyenda: Flujo de trabajo del ensayo de lisis de coágulos de fibrina.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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